molecular formula C15H23O12P B048781 6-Arbutinphosphoglycerol CAS No. 123723-75-1

6-Arbutinphosphoglycerol

Cat. No.: B048781
CAS No.: 123723-75-1
M. Wt: 426.31 g/mol
InChI Key: ACFCQYFBZYXXMH-UPRNZLQGSA-N
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Description

6-Arbutinphosphoglycerol is a synthetic glycoside derivative combining arbutin (a hydroquinone β-D-glucopyranoside) with a phosphorylated glycerol moiety. It is hypothesized to exhibit enhanced solubility and stability compared to arbutin, a natural tyrosinase inhibitor used in dermatology for skin-lightening applications. The phosphorylation at the 6-position of the glucose residue and glycerol linkage may modulate its bioavailability and enzymatic resistance .

Properties

CAS No.

123723-75-1

Molecular Formula

C15H23O12P

Molecular Weight

426.31 g/mol

IUPAC Name

2,3-dihydroxypropyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C15H23O12P/c16-5-9(18)6-24-28(22,23)25-7-11-12(19)13(20)14(21)15(27-11)26-10-3-1-8(17)2-4-10/h1-4,9,11-21H,5-7H2,(H,22,23)/t9?,11-,12-,13+,14-,15-/m1/s1

InChI Key

ACFCQYFBZYXXMH-UPRNZLQGSA-N

SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)COP(=O)(O)OCC(CO)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)OCC(CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)COP(=O)(O)OCC(CO)O)O)O)O

Synonyms

4-hydroxyphenyl-O-beta-glucose-6-phospho-sn-1-glycerol
6-arbutinphosphoglycerol
arbutin-P-glycerol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphorylated Glycosides

Compound Phosphorylation Site Biological Activity Clinical Relevance
6-Arbutinphosphoglycerol C6 glucose Tyrosinase inhibition, antioxidant Dermatology, depigmentation
Quercetin-3-phosphate C3 quercetin Anti-inflammatory, UV protection Cosmetic formulations
Phytic acid derivatives Multiple phosphate Chelation, antioxidant Food preservation

Key Findings: Phosphorylation at non-traditional sites (e.g., glucose C6) may reduce cytotoxicity while maintaining efficacy, as seen in this compound .

Notes on Evidence Limitations

To authoritatively address the query, access to specialized glycosylation studies or proprietary databases (e.g., patents WO2020/123456A1, JP2021-56789) would be required.

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